Cas no 157590-59-5 (4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine)
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine
- 1,2-Benzenediamine, 4-chloro-5-(trifluoromethyl)-
- 4-Chloro-5-trifluoromethyl-o-phenylenediamine
- 2-Amino-4-chloro-5-(trifluoromethyl)phenylamine
- 2-Chloro-4,5-diamino benzotrifluoride
- 2-Chloro-4-5-diaminobenzotrifluoride
- 4-chloro-5-(trifluoromethyl)-1,2-Benzenediamine
- 1,2-Diamino-4-chloro-5-trifluoromethyl benzene
- 3,4-diamino-6-chlorobenzotrifluoride
- 4-chloro-5-trifluoromethyl-benzene-1,2-diamine
- 5-chloro-6-trifluoromethylbenzene-1,2-diamine
- 5-Chloro-4-(trifluoromethyl)benzene-1,2-diamine
- 4-Chloro-5-(trifluoromethyl)
- 2-AMino-4-chloro-5-(trifluoroMethyl)aniline
- 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine, 2-Chloro-4,5-diaminobenzotrifluoride
- BUSGYQISMPLVIJ-UHFFFAOYSA-N
- aminochlorotrifluoromethylphenylamine
- DTXSID00378498
- 2-Chloro-4,5-diaminobenzotrifluoride
- CHEMBL4940710
- SY012281
- J-515039
- MFCD00119550
- 157590-59-5
- EN300-1452165
- KD-0756
- CS-W002384
- 1,2-diamino-4-chloro-5-trifluoromethylbenzene
- AKOS005073257
- 4-Chloro-5-(trifluoromethyl)benzene-1 pound not2-diamine
- SB79353
- SCHEMBL440693
- 4-Chloro-5-trifluoroMethyl-o-phenylenediaMine, 95%
- 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine 97%
- 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
-
- MDL: MFCD00119550
- Inchi: 1S/C7H6ClF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
- InChI Key: BUSGYQISMPLVIJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1C(F)(F)F)N)N
Computed Properties
- Exact Mass: 210.01700
- Monoisotopic Mass: 210.0171604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
- XLogP3: 2.1
Experimental Properties
- Density: 1.510
- Melting Point: 61-63°
- Flash Point: 138.3℃
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 52.04000
- LogP: 3.68560
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
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Hazardous Material Identification:
- HazardClass:6.1
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064730-250mg |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 97% | 250mg |
£38.00 | 2022-03-01 | |
| Fluorochem | 064730-1g |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 97% | 1g |
£86.00 | 2022-03-01 | |
| Fluorochem | 064730-5g |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 97% | 5g |
£239.00 | 2022-03-01 | |
| Fluorochem | 064730-10g |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 97% | 10g |
£359.00 | 2022-03-01 | |
| Chemenu | CM118317-1g |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 95% | 1g |
$112 | 2021-06-17 | |
| Chemenu | CM118317-5g |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 95% | 5g |
$287 | 2021-06-17 | |
| Chemenu | CM118317-10g |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 95% | 10g |
$431 | 2021-06-17 | |
| Chemenu | CM118317-25g |
2-Amino-4-chloro-5-(trifluoromethyl)aniline |
157590-59-5 | 95% | 25g |
$948 | 2021-06-17 | |
| TRC | C385643-50mg |
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine |
157590-59-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385643-100mg |
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine |
157590-59-5 | 100mg |
$ 65.00 | 2022-06-06 |
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine Suppliers
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Comprehensive Overview of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 157590-59-5)
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine, with the CAS number 157590-59-5, is a specialized aromatic diamine compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and advanced material science. This compound, characterized by its unique trifluoromethyl and chloro substituents, serves as a critical intermediate in the development of high-performance polymers, agrochemicals, and bioactive molecules. Its structural versatility and reactivity make it a valuable building block for researchers and industrial chemists alike.
In recent years, the demand for fluorinated aromatic compounds like 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine has surged due to their enhanced stability, lipophilicity, and metabolic resistance—properties highly sought after in drug discovery and material engineering. The trifluoromethyl group (-CF3) in particular is a hotspot in modern chemistry, as it often improves the bioavailability and binding affinity of pharmaceutical candidates. This aligns with the growing trend of fluorine-containing drugs, which dominate nearly 30% of newly approved small-molecule therapeutics.
From an industrial perspective, CAS 157590-59-5 is frequently explored for its role in synthesizing high-performance polymers, such as polyimides and polyamides, which exhibit exceptional thermal stability and mechanical strength. These polymers are pivotal in aerospace, electronics, and automotive applications, where durability under extreme conditions is paramount. Additionally, the compound's diamine functionality allows for cross-linking reactions, enabling the creation of robust networks in coatings and adhesives.
Environmental and regulatory considerations also play a crucial role in the discourse around 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine. With increasing emphasis on green chemistry, researchers are investigating sustainable synthetic routes for this compound, such as catalytic fluorination and solvent-free reactions. These efforts address the broader industry shift toward reducing hazardous waste and energy consumption, topics frequently searched in academic and industrial forums.
Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing 157590-59-5, ensuring purity and consistency for end-use applications. Quality control is particularly critical in pharmaceutical intermediates, where impurities can significantly impact drug efficacy and safety. This underscores the importance of reliable suppliers and standardized protocols in the supply chain.
Looking ahead, the compound's potential in optoelectronic materials and organic semiconductors is an emerging area of interest. Its electron-withdrawing groups (-CF3 and -Cl) make it a candidate for designing organic light-emitting diodes (OLEDs) and photovoltaic cells, aligning with the global push for renewable energy technologies. Such applications resonate with current searches for "sustainable materials for electronics" and "fluorine in energy storage."
In summary, 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 157590-59-5) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from life sciences to cutting-edge materials—highlight its relevance in addressing contemporary challenges. As research continues to uncover new functionalities, this compound is poised to remain a cornerstone in both academic and industrial settings.
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